molecular formula C17H16FeOS B594159 cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 130225-27-3

cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

Cat. No.: B594159
CAS No.: 130225-27-3
M. Wt: 324.219
InChI Key: QAAXXGKGRWQHLR-UTLKBRERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ferrocenyl p-Tolyl Sulfoxide is a chiral organosulfur compound that contains a ferrocenyl group and a p-tolyl group attached to a sulfoxide functional group

Mechanism of Action

Target of Action

It’s known that enantiopure sulfoxides, a class to which this compound belongs, have important roles in asymmetric synthesis and have useful biological properties .

Mode of Action

It’s known that sulfoxides can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that ®-Ferrocenyl p-Tolyl Sulfoxide could interact with its targets through similar addition reactions.

Biochemical Pathways

It’s known that sulfoxides play a significant role in asymmetric synthesis . This suggests that the compound could affect biochemical pathways related to the synthesis of chiral molecules.

Pharmacokinetics

The compound’s properties such as its optical activity and enantiomeric excess, which could impact its bioavailability, have been studied .

Result of Action

It’s known that the compound can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that the compound could induce the formation of these molecules in a cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Ferrocenyl p-Tolyl Sulfoxide. For instance, the compound’s rotational spectrum was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The study found that the compound’s internal rotation and inversion dynamics could be influenced by factors such as temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-Ferrocenyl p-Tolyl Sulfoxide typically involves the asymmetric oxidation of the corresponding sulfide. One common method is the use of chiral oxidizing agents or catalysts to achieve high enantioselectivity. For example, the oxidation of ferrocenyl p-tolyl sulfide using a chiral oxaziridine or a chiral metal complex can yield the desired sulfoxide with high enantiomeric excess .

Industrial Production Methods

Industrial production of ®-Ferrocenyl p-Tolyl Sulfoxide may involve the use of biocatalytic approaches, such as employing sulfoxide reductases for the kinetic resolution of racemic sulfoxides. These methods are advantageous due to their high efficiency and enantioselectivity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

®-Ferrocenyl p-Tolyl Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Corresponding sulfone.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted products depending on the nucleophile used.

Properties

IUPAC Name

cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAXXGKGRWQHLR-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FeOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659816
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130225-27-3
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.